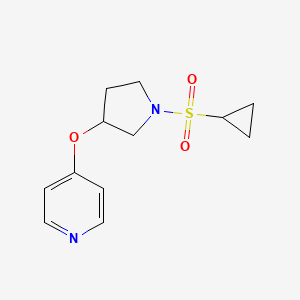
4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with a pyrrolidine moiety linked via an ether bond. The cyclopropylsulfonyl group attached to the pyrrolidine ring adds to its structural complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: This can be achieved by reacting a suitable amine with a cyclopropylsulfonyl chloride under basic conditions.
Etherification: The pyrrolidine intermediate is then reacted with 4-hydroxypyridine in the presence of a suitable base to form the ether linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the cyclopropylsulfonyl group.
Reduction: Reduction reactions could target the pyridine ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.
科学研究应用
4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
4-Hydroxypyridine: A simpler analog without the pyrrolidine and cyclopropylsulfonyl groups.
Pyrrolidine: The core structure of the pyrrolidine moiety.
Cyclopropylsulfonyl Chloride: The precursor for the cyclopropylsulfonyl group.
Uniqueness
4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its combination of a pyridine ring, a pyrrolidine moiety, and a cyclopropylsulfonyl group, which could confer unique reactivity and potential biological activity.
生物活性
4-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic compound characterized by its unique structural features, including a pyridine ring and a pyrrolidine moiety linked through an ether bond. The presence of the cyclopropylsulfonyl group enhances its reactivity and potential biological activity. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
The mechanism of action for this compound is believed to involve its interaction with specific biological targets, such as enzymes or receptors. The compound may modulate these targets' activity, potentially leading to therapeutic effects. Detailed studies are needed to elucidate these mechanisms further.
Anticonvulsant Activity
Research indicates that compounds with similar structures have shown anticonvulsant properties. For instance, studies involving pyrrolidine derivatives have demonstrated significant protective effects against seizures in animal models, suggesting that this compound may also exhibit such properties due to its structural analogies .
Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies. The presence of the sulfonamide group is often linked to enhanced cytotoxicity against cancer cell lines. For example, related compounds have shown significant activity against A-431 and Jurkat cell lines, indicating that this compound could have similar effects .
Antimicrobial Activity
The antimicrobial properties of compounds containing pyridine and pyrrolidine rings have been documented. These compounds often exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria. The sulfonamide functionality may enhance this activity, suggesting that this compound could be effective against various pathogens.
Case Studies
属性
IUPAC Name |
4-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-18(16,12-1-2-12)14-8-5-11(9-14)17-10-3-6-13-7-4-10/h3-4,6-7,11-12H,1-2,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNPXWLIOXATFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














